

# A Comparative Guide to GPR55 Activation: GSK494581A vs. O-1602

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK494581A |           |
| Cat. No.:            | B1672390   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent GPR55 agonists, **GSK494581A** and O-1602. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.

G protein-coupled receptor 55 (GPR55) has emerged as a novel therapeutic target for a range of physiological processes, including pain signaling, inflammation, and cancer.[1][2] Both **GSK494581A** and O-1602 are synthetic agonists used to probe the function of this receptor. Understanding their distinct characteristics is crucial for the design and interpretation of preclinical studies.

## **Performance Comparison**

**GSK494581A** and O-1602 exhibit distinct potencies and selectivity profiles for GPR55. O-1602 is a more potent agonist for GPR55 with a reported EC50 of 13 nM.[3][4] In contrast, **GSK494581A** demonstrates a pEC50 of 6.8, which translates to an EC50 of approximately 158 nM.[3][5]

A critical differentiating factor is their off-target activity. **GSK494581A** is also recognized as an inhibitor of the glycine transporter subtype 1 (GlyT1).[3][5] Conversely, O-1602, an analog of cannabidiol, shows agonistic activity at GPR18, another orphan G protein-coupled receptor, but has negligible affinity for the classical cannabinoid receptors CB1 and CB2.[6][7][8]



| Compound   | Target | Activity | Potency<br>(Human)            | Off-Target<br>Activity                                                     |
|------------|--------|----------|-------------------------------|----------------------------------------------------------------------------|
| GSK494581A | GPR55  | Agonist  | pEC50: 6.8<br>(~158 nM)[3][5] | GlyT1 inhibitor<br>(pIC50: 5.0)[9]                                         |
| O-1602     | GPR55  | Agonist  | EC50: 13 nM[3]<br>[4]         | GPR18 agonist[6][8]; No significant binding to CB1/CB2 (>30,000 nM)[3] [4] |

# **GPR55 Signaling Pathways**

Activation of GPR55 by agonists like **GSK494581A** and O-1602 initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gα12/13 proteins.[10] [11] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key indicator of GPR55 activation.[10][12] Concurrently, activation of the Gα12/13 pathway leads to the activation of the small GTPase RhoA.[4][10] Furthermore, GPR55 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector involved in cell proliferation and differentiation.[6]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. researchgate.net [researchgate.net]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. graphpad.com [graphpad.com]
- 5. The Role of Atypical Cannabinoid Ligands O-1602 and O-1918 on Skeletal Muscle Homeostasis with a Focus on Obesity PMC [pmc.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. A Novel Alternative in the Treatment of Detrusor Overactivity? In Vivo Activity of O-1602, the Newly Synthesized Agonist of GPR55 and GPR18 Cannabinoid Receptors | MDPI [mdpi.com]
- 9. Pharmacology of GPR55 in yeast and identification of GSK494581A as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to GPR55 Activation: GSK494581A vs. O-1602]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672390#comparing-gsk494581a-and-o-1602-forgpr55-activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com